Benfotiamine
Description
This compound has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
| Record name | Benfotiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benfotiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Development of S Benzoylthiamine O Monophosphate Research
Early Investigations into Thiamine (B1217682) Derivatives and Bioavailability Enhancement
The quest for thiamine derivatives with enhanced bioavailability began in earnest in Japan, where beriberi was a national health concern. tandfonline.comnih.gov A pivotal moment came with the discovery of allithiamine in garlic in 1951. tandfonline.comtandfonline.comresearchgate.net Allithiamine, a disulfide derivative of thiamine, was found to be formed when thiamine combines with a substance in garlic. tandfonline.comtandfonline.com This naturally occurring compound exhibited significantly better absorption from the intestine compared to thiamine hydrochloride. jst.go.jp
The discovery of allithiamine ignited a massive research effort by Japanese scientists to synthesize a range of thiamine derivatives with improved properties. tandfonline.comtandfonline.com This led to the development of various synthetic analogues, including fursultiamine (B1674287) and sulbutiamine (B1681778). wikipedia.orgnih.gov These early investigations revealed that modifying the thiamine molecule could dramatically improve its absorption and tissue retention. tandfonline.com For instance, studies showed that allithiamine and its homologues led to a marked increase in blood thiamine levels in both animals and humans. jst.go.jp The primary goal of this research was to create forms of thiamine that could more effectively raise intracellular thiamine concentrations, thereby enhancing its therapeutic potential. tandfonline.com
Pioneering Synthesis and Initial Characterization of S-Benzoylthiamine O-Monophosphate
Building on the foundation of research into thiamine derivatives, S-Benzoylthiamine O-monophosphate, also known as benfotiamine (B1667992), was synthesized. nih.govwikipedia.org This compound is a synthetic S-acyl derivative of thiamine, characterized by an open thiazole (B1198619) ring and a phosphate (B84403) group. mdpi.comsigmaaldrich.com The synthesis process involves reacting thiamine monophosphate with a benzoylating agent, such as benzoyl chloride or sodium benzoyl thiosulfate, at a specific pH range. google.com
Initial characterization of S-Benzoylthiamine O-monophosphate revealed it to be a stable, crystalline, and non-hygroscopic substance. nih.govgoogle.com Unlike some thiamine derivatives, it is odorless. google.com It is practically insoluble in organic solvents but is soluble in water at a slightly alkaline pH. mdpi.comresearchgate.net Early biological studies demonstrated that it possesses thiamine activity comparable to thiamine hydrochloride in microorganisms that require thiamine. nih.gov Crucially, it was found to be easily absorbed by the body, particularly when administered orally. nih.gov
Subsequent research further elucidated its properties. It was determined that this compound is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine in the liver and red blood cells. nih.govnih.gov This mechanism of absorption contributes to its significantly higher bioavailability compared to water-soluble thiamine salts. nih.govresearchgate.net
Table 1: Physicochemical Properties of S-Benzoylthiamine O-monophosphate
| Property | Description |
|---|---|
| Chemical Formula | C₁₉H₂₃N₄O₆PS |
| Molar Mass | 466.45 g·mol⁻¹ |
| Appearance | White to off-white powder or crystals |
| Solubility | Practically insoluble in organic solvents; soluble in water at slightly alkaline pH |
| Stability | Stable, non-hygroscopic, and heat-resistant |
Evolution of Research Perspectives on Thiamine Precursors
The perspective on thiamine precursors has evolved significantly since the initial focus on simply overcoming the poor bioavailability of thiamine. The development of lipid-soluble derivatives like allithiamine and its synthetic counterparts marked a paradigm shift, demonstrating that these compounds were not just replacements for thiamine but could have more potent metabolic effects. tandfonline.comresearchgate.net
Initially, the primary measure of a thiamine precursor's efficacy was its ability to increase blood and tissue levels of thiamine. jst.go.jp However, research on compounds like S-Benzoylthiamine O-monophosphate (this compound) has broadened this perspective. Studies began to investigate the unique pharmacological profiles and mechanisms of action of different derivatives. researchgate.netnih.govnih.gov It became clear that S-acyl derivatives like this compound have a different absorption mechanism compared to disulfide derivatives like allithiamine and sulbutiamine. researchgate.netnih.gov
More recent research has delved into the specific molecular actions of these precursors beyond their conversion to thiamine. For example, this compound has been studied for its ability to upregulate the body's antioxidant systems and its potential role in mitigating the effects of high glucose levels. mdpi.commedkoo.com This has led to investigations into its utility in conditions associated with high calorie malnutrition, where the ingestion of excessive simple carbohydrates increases the demand for thiamine. nih.gov The evolution of research now encompasses a more nuanced understanding of how these precursors interact with cellular pathways, independent of their role as a source of thiamine. mdpi.com
Synthetic Pathways and Derivatization Strategies
Chemical Synthesis from Thiamine (B1217682) Monophosphategoogle.comwikipedia.org
The benzoylation of thiamine monophosphate to form S-Benzoylthiamine O-monophosphate can be achieved through several methods. A common approach involves reacting thiamine monophosphate with a benzoylating agent under alkaline conditions. google.com The reaction is typically carried out in water or an aqueous organic solvent like aqueous methanol, ethanol, or acetone. google.com
Several benzoylating agents can be employed, including:
Benzoyl chloride: This is a frequently used reagent for this transformation. google.com The reaction is performed at a pH between 7 and 14, with a preferred range of 9-12. google.com To optimize the yield, an excess of benzoyl chloride, typically 1.5 to 3 moles per mole of thiamine monophosphate, is recommended. google.com The reaction temperature is generally kept between 0-30°C. google.com
Sodium benzoyl thiosulfate: This reagent has been shown to provide higher yields compared to benzoyl chloride. google.com The reaction conditions are similar, with a pH range of 7-14 (preferably 10-13). google.com
Dibenzoyl disulfide: This can also be used as the benzoylating agent, with a preferred pH range of 11-13. google.com
After the reaction, the mixture is often concentrated and then acidified to a pH of approximately 3.5 to 4.0, which causes the S-Benzoylthiamine O-monophosphate to precipitate out of the solution as a stable, crystalline, non-hygroscopic solid. google.comgoogle.com
Table 1: Benzoylation Reagents and Conditions
| Benzoylating Agent | pH Range | Preferred pH | Solvent |
|---|---|---|---|
| Benzoyl Chloride | 7-14 | 9-12 | Water, aqueous methanol, aqueous ethanol, aqueous acetone |
| Sodium Benzoyl Thiosulfate | 7-14 | 10-13 | Water, aqueous methanol, aqueous ethanol, aqueous acetone |
The initial step in the synthesis is the phosphorylation of thiamine. acs.org Various reagents and conditions have been reported for this conversion. A common laboratory and industrial method involves the use of phosphorus oxychloride as the phosphorylating agent. acs.orggoogle.com In this process, thiamine is treated with phosphorus oxychloride, sometimes in a solvent, to produce a mixture of thiamine phosphates, which is then hydrolyzed to yield thiamine monophosphate. acs.org
Another patented method describes the phosphorylation of thiamine using highly concentrated phosphoric acid (90% to 120%) in the presence of a metal pyrophosphate catalyst, such as sodium pyrophosphate. google.com This reaction is conducted at temperatures between 85 and 125°C. google.com The use of phosphorus oxychloride allows for a shorter reaction time compared to older methods that used pyrophosphoric acid and required a lengthy hydrolysis step. google.comgoogle.com
Table 2: Phosphorylation Reagents and Conditions
| Phosphorylation Reagent | Catalyst/Solvent | Temperature | Notes |
|---|---|---|---|
| Phosphorus Oxychloride | Water or other solvents | -10 to 150°C | Shorter reaction times |
Isomeric Considerations and Structural Specificity in Synthesisgoogle.comnewdrugapprovals.org
The structure of S-Benzoylthiamine O-monophosphate presents the possibility of geometric isomerism. Specifically, (E,Z) isomers can exist due to the substitution pattern on the C=C double bond of the opened thiazole (B1198619) ring. mdpi.com It is the (Z)-isomer that is capable of regenerating the thiazole ring structure characteristic of thiamine and is therefore considered the active form, benfotiamine (B1667992). mdpi.comnih.gov
The synthesis and crystallization conditions can lead to the formation of different crystalline polymorphs (Forms A, B, C, D, E), each with distinct physical properties such as melting point and solubility. acs.orggoogleapis.com For instance, crystalline form E can be converted to form A by dissolving it in a methanol/dichloromethane mixture and adding another organic solvent. acs.org The specific isomeric and polymorphic form obtained is dependent on the synthetic route and the solvents used during crystallization and recrystallization. googleapis.com
Design and Synthesis of Novel S-Benzoylthiamine O-Monophosphate Analogs and Metabolites for Researchgoogle.commdpi.comresearchgate.net
The development of thiamine derivatives has been an active area of research, with many synthetic analogs created to improve upon the bioavailability of thiamine itself. wikipedia.org S-Benzoylthiamine O-monophosphate is one such successful derivative. nih.govsigmaaldrich.com Research into its metabolism has led to the identification and synthesis of its key metabolite, S-benzoylthiamine. nih.govnih.gov
The synthesis of S-benzoylthiamine for research purposes can be achieved by the dephosphorylation of S-Benzoylthiamine O-monophosphate using an enzyme such as alkaline phosphatase. nih.gov This process mimics the metabolic conversion that is believed to occur in the body. nih.govnih.gov
Further research has focused on creating other thiamine analogs with different properties. These include other S-acyl derivatives and thiamine disulfide derivatives like fursultiamine (B1674287) and sulbutiamine (B1681778). nih.govwikipedia.org The design of these novel analogs is often aimed at modifying the lipophilicity and metabolic stability to enhance their therapeutic potential. The synthesis of these compounds often involves modifications to the pyrimidine (B1678525) or thiazole rings of the original thiamine structure. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| S-Benzoylthiamine O-monophosphate |
| Thiamine |
| Thiamine Monophosphate |
| Benzoyl chloride |
| Sodium benzoyl thiosulfate |
| Dibenzoyl disulfide |
| Phosphorus oxychloride |
| Phosphoric acid |
| Sodium pyrophosphate |
| S-benzoylthiamine |
| Fursultiamine |
| Sulbutiamine |
| Methanol |
| Dichloromethane |
| Acetone |
| Ethanol |
| Water |
| Pyrophosphoric acid |
Biochemical Metabolism and Biotransformation
Enzymatic Dephosphorylation Mechanisms
The initial and rate-limiting step in the metabolism of S-Benzoylthiamine O-monophosphate is its dephosphorylation. This process is primarily mediated by alkaline phosphatases and, under specific conditions, by prostatic acid phosphatase.
Alkaline phosphatases (APs) are a group of enzymes that are widely distributed throughout the body, including the intestinal mucosa. nih.gov These enzymes play a critical role in the dephosphorylation of various molecules, including S-Benzoylthiamine O-monophosphate. nih.gov The dephosphorylation of S-Benzoylthiamine O-monophosphate by intestinal alkaline phosphatases is essential for its absorption. nih.gov Once the phosphate (B84403) group is removed, the resulting S-benzoylthiamine is more lipid-soluble and can diffuse across the intestinal cell membranes into the bloodstream. nih.gov
It has been proposed that the dephosphorylation of benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate) occurs extracellularly, particularly in the intestine, before it can be absorbed. nih.gov This is supported by findings that this compound itself is unable to effectively cross plasma membranes until it is dephosphorylated. nih.gov
Ecto-alkaline phosphatases, a subset of alkaline phosphatases located on the outer surface of cell membranes, exhibit broad substrate specificity. nih.gov These enzymes are capable of hydrolyzing a wide range of phosphate esters at a physiological pH. nih.gov Their strategic location on the cell surface makes them prime candidates for the dephosphorylation of extracellular compounds like S-Benzoylthiamine O-monophosphate. The activity of ecto-alkaline phosphatases ensures that the lipophilic S-benzoylthiamine is generated in close proximity to the cell membrane, facilitating its efficient uptake.
Conversion of S-Benzoylthiamine to Thiamine (B1217682)
Following dephosphorylation to S-benzoylthiamine, the molecule undergoes further transformation to release free thiamine. This conversion can occur through both enzymatic and non-enzymatic pathways.
Once S-benzoylthiamine enters the bloodstream, a significant portion is taken up by erythrocytes and the liver. nih.gov Within the liver, thioesterases, enzymes that hydrolyze thioester bonds, play a key role in cleaving the S-benzoyl group from S-benzoylthiamine. nih.govnih.gov This enzymatic hydrolysis results in the formation of free thiamine and benzoic acid. nih.gov This process is considered a major pathway for the conversion of S-benzoylthiamine to the biologically active thiamine. nih.gov
In addition to enzymatic hydrolysis, S-benzoylthiamine can also be converted to thiamine through non-enzymatic processes. nih.govnih.gov A portion of S-benzoylthiamine is taken up by erythrocytes where it can be non-enzymatically converted to thiamine. nih.gov This process involves the transfer of the S-benzoyl group to the sulfhydryl (SH) groups of molecules like glutathione (B108866). nih.gov
Intracellular Phosphorylation of Thiamine to Thiamine Diphosphate (B83284) (ThDP)
Once thiamine is present within the cell, either through direct transport or as a product of a prodrug's metabolism, it must be converted into its active coenzyme form, thiamine diphosphate (ThDP), to participate in vital metabolic reactions. wikipedia.org This critical activation step is an intracellular phosphorylation event catalyzed by a specific enzyme. nih.gov ThDP is essential for oxidative energy metabolism as a cofactor for key enzymes. nih.gov
The enzyme responsible for the conversion of thiamine to ThDP is thiamine pyrophosphokinase (TPK), also known as thiamine diphosphokinase. nih.govwikipedia.org TPK catalyzes the transfer of a pyrophosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to thiamine. wikipedia.orgnih.gov The reaction is as follows:
Thiamine + ATP → Thiamine Diphosphate (ThDP) + Adenosine Monophosphate (AMP) wikipedia.orgwikipedia.org
The activity of TPK is crucial for maintaining adequate levels of the essential coenzyme ThDP. nih.gov The regulation of TPK is complex and involves several factors:
Divalent Cations: TPK activity has an absolute requirement for divalent cations. Magnesium (Mg2+), manganese (Mn2+), and cobalt (Co2+) have been shown to act as cofactors, with the activation effect varying depending on the specific cation and its concentration. nih.gov
Substrate Concentration: The concentration of ATP can influence the reaction rate. In some instances, the relationship between the reaction rate and MgATP concentration follows a sigmoidal curve, suggesting allosteric regulation. nih.gov
Product Inhibition: The products of the reaction and related molecules can inhibit TPK activity. For example, thiamine monophosphate (ThMP) can act as a noncompetitive inhibitor. nih.gov
Gene Expression: In certain conditions, such as hypoxic stress in tumor cells, the expression of the gene encoding for TPK (TPK1) can be upregulated to facilitate the rapid phosphorylation of thiamine to meet increased metabolic demands. oncotarget.com
The table below summarizes the key aspects of thiamine pyrophosphokinase activity.
| Feature | Description |
| Enzyme | Thiamine Pyrophosphokinase (TPK) / Thiamine Diphosphokinase |
| EC Number | 2.7.6.2 |
| Reaction | Thiamine + ATP ⇌ ThDP + AMP |
| Cofactors | Mg2+, Mn2+, Co2+ |
| Regulation | - Activated by divalent cations. - Inhibited by products like ThMP. - Regulated by substrate (ATP) concentration. - Gene expression can be adaptively regulated. |
Following its formation, ThDP, along with other phosphorylated thiamine derivatives such as thiamine monophosphate (ThMP) and thiamine triphosphate (ThTP), accumulates within cells and tissues. The distribution and concentration of these metabolites can vary significantly between different tissues and even within cellular compartments.
Human tissues generally have lower total thiamine content compared to other animal species. nih.gov The majority of intracellular thiamine exists in its phosphorylated forms, with ThDP being the most abundant. nih.gov The highest concentrations of thiamine are typically found in the liver, skeletal muscle, heart, brain, and kidneys. wikipedia.orgmdpi.com
Research has revealed the existence of distinct pools of thiamine diphosphate within a single cell population. nih.gov A large, slow-turnover pool of ThDP is thought to exist alongside a smaller, more rapidly turning over pool that serves as the immediate precursor for ThMP and ThTP. nih.gov This compartmentalization suggests a complex regulation of thiamine metabolism within the cell. nih.gov The table below shows the relative distribution of thiamine and its phosphorylated metabolites.
| Thiamine Metabolite | Typical Cellular Location/Function | Relative Abundance |
| Thiamine (Free) | Plasma, extracellular fluid; crosses cell membranes. wikipedia.org | Low in cells |
| Thiamine Monophosphate (ThMP) | Intermediate in ThDP metabolism. wikipedia.org | Less abundant |
| Thiamine Diphosphate (ThDP) | Major coenzyme form; found in cytosol and mitochondria. wikipedia.orgnih.gov | Most abundant |
| Thiamine Triphosphate (ThTP) | Found in various tissues; potential role in cell signaling. nih.gov | Variable, generally low |
Comparative Analysis of Metabolic Pathways with Other Thiamine Prodrugs
S-Benzoylthiamine O-monophosphate, known as this compound, is one of several lipid-soluble thiamine prodrugs developed to improve the bioavailability of thiamine. nih.gov Its metabolic pathway differs in key aspects from other thiamine disulfide derivatives like sulbutiamine (B1681778) and fursultiamine (B1674287).
This compound is an S-acyl thiamine derivative. nih.gov Its metabolism is initiated by dephosphorylation in the intestine to form S-benzoylthiamine. nih.govwikipedia.org This more lipophilic compound is then absorbed and subsequently hydrolyzed by thioesterases, primarily in the liver, to release free thiamine into the bloodstream. nih.govwikipedia.org
In contrast, thiamine disulfide derivatives, such as sulbutiamine, are reduced in the body, breaking the disulfide bond to yield thiamine. nih.gov This can occur within various cells after absorption.
A key difference lies in their effect on thiamine levels in different tissues. While oral administration of this compound effectively increases thiamine levels in the blood and peripheral tissues like the liver, it does not lead to a significant increase in thiamine or its phosphorylated forms in the brain. nih.gov This is because the free thiamine released in the liver is less able to cross the blood-brain barrier by simple diffusion. nih.gov Other prodrugs, like sulbutiamine, have been shown to increase thiamine and its phosphate esters in the brain. nih.gov
The following table provides a comparative overview of the metabolic pathways of different thiamine prodrugs.
| Feature | S-Benzoylthiamine O-monophosphate (this compound) | Thiamine Disulfide Derivatives (e.g., Sulbutiamine) |
| Chemical Class | S-acyl thiamine derivative nih.gov | Thiamine disulfide derivative |
| Initial Metabolism | Dephosphorylation to S-benzoylthiamine in the intestine. nih.gov | Reduction of the disulfide bond. nih.gov |
| Absorption Form | S-benzoylthiamine (lipophilic) nih.gov | The intact disulfide prodrug (lipophilic) nih.gov |
| Conversion to Thiamine | Hydrolysis of S-benzoylthiamine, mainly in the liver. nih.govwikipedia.org | Reduction to thiamine within cells. nih.gov |
| Effect on Brain Thiamine Levels | Does not significantly increase brain thiamine levels. nih.gov | Can increase brain thiamine and thiamine phosphate levels. nih.gov |
Preclinical Biological Activity and Mechanistic Investigations
Studies in Cellular Models (in vitro)
Impact on Microglial Activation and Neuroinflammation (e.g., BV-2 microglia)
S-Benzoylthiamine O-monophosphate, also known as benfotiamine (B1667992), has demonstrated significant anti-inflammatory and neuroprotective effects in cellular models of neuroinflammation, particularly in BV-2 microglial cells. nih.govnih.govplos.org Microglia, the resident immune cells of the central nervous system, become activated in response to injury or pathological stimuli, leading to the release of pro-inflammatory mediators and reactive oxygen species, which can contribute to neuronal damage. nih.govnih.gov
Studies using lipopolysaccharide (LPS) to stimulate BV-2 microglia have shown that this compound can effectively suppress this activation. nih.govplos.org Treatment with this compound has been observed to alter the morphology of activated microglia, causing them to revert to a shape more characteristic of non-stimulated cells. plos.org This morphological change is associated with a reorganization of the actin cytoskeleton and a reduction in membrane ruffling, which is crucial for microglial motility and chemotaxis. plos.org
Mechanistically, this compound has been shown to downregulate the production of key pro-inflammatory molecules. In LPS-stimulated BV-2 cells, this compound treatment leads to a significant decrease in the expression and production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). plos.org Conversely, it increases the production of the anti-inflammatory cytokine interleukin-10 (IL-10). plos.org
Furthermore, this compound's anti-inflammatory effects are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. plos.org NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes. This compound has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus in LPS-stimulated BV-2 cells, thereby inhibiting its transcriptional activity. plos.org
In addition to its anti-inflammatory properties, this compound also enhances the antioxidative defense systems within microglia. nih.govnih.gov It upregulates the levels and activities of crucial antioxidant enzymes such as catalase, glutathione (B108866) reductase, and superoxide (B77818) dismutase. nih.govnih.gov This leads to a reduction in oxidative stress, as evidenced by decreased production of superoxide radicals and reduced lipid peroxidation. nih.govnih.gov The compound has also been shown to directly scavenge superoxide radicals. nih.govnih.gov
| Feature | Observation in LPS-stimulated BV-2 microglia |
| Morphology | Reversion to a non-activated phenotype |
| Pro-inflammatory Mediators | Decreased iNOS, NO, COX-2, TNF-α, IL-6 |
| Anti-inflammatory Mediators | Increased IL-10 |
| Signaling Pathway | Inhibition of NF-κB nuclear translocation |
| Antioxidant Defense | Increased catalase, glutathione reductase, superoxide dismutase activity |
| Oxidative Stress | Decreased superoxide production and lipid peroxidation |
Effects on Endothelial Cell Function and Glucose Toxicity
This compound has been investigated for its protective effects against high glucose-induced damage in endothelial cells, a key factor in the development of diabetic vascular complications. nih.govtog.com High glucose levels can impair the function of endothelial progenitor cells (EPCs), which are crucial for vascular repair and neovascularization. nih.gov
In human EPCs cultured in high glucose conditions, this compound has been shown to counteract the detrimental effects of glucotoxicity. nih.gov High glucose significantly reduces the number of endothelial cell colony-forming units and impairs the ability of EPCs to differentiate into mature endothelial cells. nih.gov this compound administration was found to restore these functions. nih.gov
The protective mechanism of this compound in this context involves the modulation of the Akt/FoxO1 signaling pathway. nih.gov This pathway is known to be critical for EPC growth and differentiation. This compound was shown to restore the activity of this pathway, which was impaired by high glucose, thereby promoting EPC survival and function. nih.gov
Furthermore, this compound has been shown to increase the activity of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. tog.com By enhancing transketolase activity, this compound helps to redirect excess glucose metabolites away from pathways that lead to the formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC), both of which contribute to endothelial dysfunction. tog.com
| Effect of High Glucose on EPCs | Effect of this compound Treatment |
| Decreased number of colony-forming units | Restored number of colony-forming units |
| Impaired differentiation into mature endothelial cells | Restored differentiation capacity |
| Reduced involvement in tube formation | Improved participation in tube formation |
| Impaired Akt/FoxO1 signaling | Restored Akt/FoxO1 signaling activity |
Neuroprotective Effects in Neuroblastoma Cells against Oxidative Stress
This compound has demonstrated neuroprotective properties against oxidative stress in neuroblastoma cell lines, such as Neuro2a cells. frontiersin.orgresearchgate.netnih.govnih.gov Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases.
Studies have utilized agents like paraquat (B189505) and amyloid-β peptide to induce oxidative stress and toxicity in neuroblastoma cells. researchgate.netnih.govnih.gov In these models, this compound treatment was found to protect the cells from death. researchgate.netnih.govnih.gov The protective effects were observed at concentrations of 50 μM. nih.govnih.gov
Interestingly, the neuroprotective mechanism of this compound in this context appears to be independent of its role as a precursor for the coenzyme thiamine (B1217682) diphosphate (B83284) (ThDP). researchgate.netnih.govnih.gov While treatment with this compound leads to a significant increase in intracellular thiamine levels, the protective effects are directly related to the levels of free thiamine rather than ThDP. nih.govnih.gov This suggests that thiamine itself, or a metabolite other than ThDP, may possess direct antioxidant properties or modulate antioxidant signaling pathways. nih.gov
The proposed mechanism involves an indirect antioxidant effect, possibly mediated by the activation of antioxidant signaling pathways, rather than direct scavenging of reactive oxygen species by thiamine. nih.gov
| Stressor | Cell Line | Key Finding |
| Paraquat | Neuro2a | This compound protects against cell death |
| Amyloid-β 1-42 peptide | Neuro2a | This compound shows protective efficacy |
| Paraquat | Neuroblastoma cells | Protection linked to increased intracellular thiamine, not ThDP |
Modulation of Cell Survival Pathways
This compound's influence on cell survival extends to the modulation of key signaling pathways that regulate cellular growth and apoptosis. One of the central pathways implicated is the Akt/mTOR pathway. nih.gov This pathway is crucial for promoting cell survival and growth. nih.gov
In the context of endothelial progenitor cells exposed to high glucose, this compound's ability to restore cell differentiation and function is mediated through the positive modulation of Akt/FoxO1 activity. nih.gov The Akt pathway is a well-established pro-survival pathway that, when activated, can inhibit apoptosis and promote cell proliferation.
Furthermore, in B-lymphocytes, the stimulation of survival pathways is critical for their homeostasis. While not a direct study on this compound, research on B-cell survival highlights the importance of pathways like Akt/mTOR and Pim 2 in protecting against cell death. nih.gov The anti-apoptotic protein Mcl-1 is also a critical downstream target for B-cell survival. nih.gov Given this compound's effects on the Akt pathway in other cell types, it is plausible that its pro-survival effects could involve similar mechanisms.
Investigation of Pain-Related Pathways in Dorsal Root Ganglia Neurons
The dorsal root ganglia (DRG) are clusters of sensory neurons that play a critical role in transmitting pain signals from the periphery to the central nervous system. nih.govnih.gov Nociceptive neurons within the DRG are responsible for detecting and responding to painful stimuli. nih.gov
While direct studies on the effects of S-Benzoylthiamine O-monophosphate on pain-related pathways specifically within DRG neurons are not extensively detailed in the provided search results, the compound's known anti-inflammatory and neuroprotective effects are highly relevant to pain mechanisms. Neuroinflammation and oxidative stress are key contributors to the sensitization of nociceptive neurons and the development of chronic pain states. nih.gov
Inflammatory mediators released during tissue injury can sensitize nociceptors in the DRG, amplifying pain perception. nih.gov By reducing the production of pro-inflammatory cytokines and mitigating oxidative stress, as demonstrated in microglial cells, this compound could indirectly modulate the activity of pain-sensing neurons in the DRG. The compound's ability to interfere with inflammatory signaling cascades, such as the NF-κB pathway, is a plausible mechanism through which it could alleviate pain.
Analytical Methodologies for Research of S Benzoylthiamine O Monophosphate and Its Metabolites
Chromatographic Techniques for Separation and Quantification.hmdb.cachemodex.comresearchgate.net
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analytical research of S-Benzoylthiamine O-monophosphate and its metabolites. These methods allow for the effective separation and precise quantification of the parent compound and its related substances from complex biological matrices and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Applications.hmdb.cachemodex.comresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most commonly employed method for the analysis of S-Benzoylthiamine O-monophosphate. These methods are valued for their simplicity, speed, and accuracy. hmdb.cachemodex.com A typical RP-HPLC setup involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), sodium phosphate). hmdb.cachemodex.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the separation of S-Benzoylthiamine O-monophosphate. hmdb.ca
Detection is commonly achieved using a UV detector, with the wavelength of maximum absorbance for S-Benzoylthiamine O-monophosphate being in the range of 245-249 nm. hmdb.cachemodex.com The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For S-Benzoylthiamine O-monophosphate, reported retention times are typically under 5 minutes, allowing for rapid analysis. hmdb.cachemodex.com
The validation of these HPLC methods, in accordance with ICH guidelines, ensures their reliability for routine analysis. This includes assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). hmdb.cachemodex.com For instance, a developed RP-HPLC method demonstrated linearity over a concentration range of 2-64 μg/ml, with an LOD of 0.1727 µg/ml and an LOQ of 0.5235 µg/ml. hmdb.ca Another method showed linearity in the range of 5-35 µg/ml, with an LOD of 0.1448 µg/ml and an LOQ of 0.4388 µg/ml. chemodex.com
To analyze S-Benzoylthiamine O-monophosphate and its metabolites, such as S-benzoylthiamine, in biological samples like blood and tissues, HPLC methods are also utilized. These methods often involve pre-column derivatization to convert the thiamine-related compounds into highly fluorescent thiochrome (B1210408) derivatives, which can then be detected with high sensitivity using a fluorescence detector. researchgate.net
Interactive Table of HPLC Methodologies for S-Benzoylthiamine O-Monophosphate Analysis
| Parameter | Method 1 hmdb.ca | Method 2 chemodex.com |
| Column | Grace Smart RP 18 (250 x 4.6 mm, 5 μ) | Phenomenex Luna C18 (4.6x250mm, 5μ) |
| Mobile Phase | Acetonitrile: 50mM Ammonium acetate buffer (pH 6.0) (60:40 v/v) | Acetonitrile: Methanol: Water: 0.1% OPA (40:20:35:5 v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | UV at 245 nm | UV at 249 nm |
| Retention Time | 2.743 min | 3.84 min |
| Linearity Range | 2-64 μg/ml | 5-35 µg/ml |
| LOD | 0.1727 µg/ml | 0.1448 µg/ml |
| LOQ | 0.5235 µg/ml | 0.4388 µg/ml |
Spectroscopic Techniques for Identification and Purity Assessment
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of S-Benzoylthiamine O-monophosphate. These methods provide detailed information about the molecular structure and the presence of any impurities.
In Vitro Assay Development for Enzymatic Activity Studies.researchgate.netnih.govresearchgate.net
The development of in vitro assays is crucial for studying the enzymatic processes involved in the metabolism of S-Benzoylthiamine O-monophosphate and for understanding its mechanism of action. The primary metabolic steps for this compound involve dephosphorylation and the hydrolysis of the thioester bond. researchgate.netnih.govresearchgate.net
An in vitro dephosphorylation assay would be designed to measure the activity of phosphatases, such as alkaline phosphatase, which are responsible for removing the O-monophosphate group from S-Benzoylthiamine O-monophosphate to yield S-benzoylthiamine. researchgate.net The development of such an assay would involve:
Enzyme Source: Purified alkaline phosphatase or a tissue homogenate known to have high phosphatase activity (e.g., from the small intestine).
Substrate: S-Benzoylthiamine O-monophosphate.
Assay Buffer: A buffer system that maintains the optimal pH for the enzyme's activity.
Detection Method: The progress of the reaction can be monitored by measuring the decrease in the concentration of the substrate or the increase in the concentration of the product, S-benzoylthiamine, over time. This is typically achieved by taking samples at different time points, stopping the enzymatic reaction, and analyzing the samples by HPLC. Alternatively, a colorimetric or fluorometric method could be developed to detect the released inorganic phosphate (B84403).
Similarly, an in vitro thioesterase assay would be developed to study the hydrolysis of the S-benzoyl bond in S-benzoylthiamine, which releases thiamine (B1217682) and benzoic acid. nih.gov The key components of this assay would include:
Enzyme Source: Purified thioesterases or a cell/tissue lysate (e.g., from liver or erythrocytes) that contains these enzymes.
Substrate: S-benzoylthiamine.
Assay Buffer: A buffer that provides the optimal conditions for thioesterase activity.
Detection Method: The rate of reaction can be determined by quantifying the formation of thiamine over time using HPLC with fluorescence detection after conversion to thiochrome.
These in vitro assays are essential for screening potential inhibitors or activators of these metabolic pathways and for investigating the kinetics of the enzymatic reactions.
Future Research Directions and Unexplored Avenues
Identification of Novel Molecular Targets and Interaction Partners
While the primary mechanism of S-Benzoylthiamine O-monophosphate is understood to be the replenishment of intracellular thiamine (B1217682), particularly thiamine diphosphate (B83284) (TDP), and the subsequent activation of the enzyme transketolase, emerging research indicates a broader range of molecular interactions. nih.govcaltagmedsystems.co.ukeuropeanreview.org Future studies are needed to systematically identify and validate novel molecular targets that may contribute to its pleiotropic effects.
Initial evidence suggests that S-Benzoylthiamine O-monophosphate and its metabolites can modulate several signaling pathways independent of advanced glycation end products (AGEs) formation. europeanreview.org Key areas for further investigation include its potential dual inhibitory action on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), and its influence on protein kinase C (PKC) and protein kinase B (PKB/Akt) activation. caltagmedsystems.co.uk
A significant avenue of research lies in its modulation of transcription factors and kinases. The compound has been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammation. europeanreview.orgselleck.co.jp Furthermore, its interaction with glycogen (B147801) synthase kinase-3β (GSK-3β) and vascular endothelial growth factor receptor 2 (VEGFR-2) warrants deeper exploration. europeanreview.org Recent findings have also pointed to the downregulation of NADPH oxidase 4 (NOX4) expression as a potential mechanism of action, which could be highly relevant in conditions of oxidative stress like type 2 diabetes. nih.gov
Systematic screening approaches, such as proteomics and affinity-based assays, could uncover previously unknown binding partners, providing a more complete picture of the compound's cellular interactome and revealing new therapeutic possibilities.
| Potential Molecular Target | Associated Pathway/Function | Reference |
| Transketolase | Pentose (B10789219) Phosphate (B84403) Pathway, AGEs reduction | nih.govnih.gov |
| NF-κB (Nuclear Factor-kappaB) | Inflammation, Immune Response | europeanreview.orgselleck.co.jp |
| PKB/Akt (Protein Kinase B) | Cell Survival, Proliferation | caltagmedsystems.co.uk |
| GSK-3β (Glycogen Synthase Kinase-3β) | Cell Signaling, Neurodegeneration | europeanreview.orgmdpi.com |
| COX-2 & LOX-5 | Inflammation, Arachidonic Acid Metabolism | caltagmedsystems.co.uk |
| NADPH Oxidase 4 (NOX4) | Oxidative Stress | nih.gov |
Detailed Elucidation of Non-Enzymatic Biotransformation Pathways
The bioconversion of S-Benzoylthiamine O-monophosphate to its active form, thiamine, is a critical step for its biological activity. While enzymatic processes play a significant role, the non-enzymatic pathways involved in its transformation are not fully characterized and represent an important area for future research.
Following oral administration, S-Benzoylthiamine O-monophosphate is primarily dephosphorylated in the intestine by ecto-alkaline phosphatases to form the lipophilic intermediate, S-benzoylthiamine. nih.govnih.govwikipedia.org This intermediate readily diffuses across cell membranes into the bloodstream. nih.gov
Within the bloodstream, a significant portion of S-benzoylthiamine is taken up by erythrocytes. nih.govnih.gov It is here that a key non-enzymatic conversion is thought to occur. Research suggests a slow, non-enzymatic transfer of the S-benzoyl group from S-benzoylthiamine to the sulfhydryl (SH) groups of glutathione (B108866), a ubiquitous antioxidant within red blood cells, to release free thiamine. nih.gov While this pathway has been proposed, its kinetics, efficiency, and the precise chemical intermediates involved require more detailed investigation using modern analytical techniques. Elucidating the specifics of this non-enzymatic cleavage is crucial for understanding the compound's pharmacokinetic profile and bioavailability.
Advanced Modeling and Simulation of Molecular Interactions
Computational modeling and molecular simulations offer powerful tools to investigate the interactions of S-Benzoylthiamine O-monophosphate and its metabolites at an atomic level. mdpi.comnih.gov Such in silico approaches can provide insights that are difficult to obtain through experimental methods alone and can guide future drug design and optimization.
Future research could employ quantum mechanical/molecular mechanical (QM/MM) methods, similar to those used to model the activation of thiamine diphosphate within the enzyme transketolase. nih.gov This could help to precisely map the electronic and structural dynamics of S-Benzoylthiamine O-monophosphate's conversion to thiamine and its subsequent interaction with target enzymes.
Molecular dynamics (MD) simulations could be used to model the transport of S-benzoylthiamine across cellular membranes, building on existing simulations of mitochondrial thiamine pyrophosphate import. nih.gov These models could clarify the physical basis for its enhanced permeability compared to thiamine. Furthermore, integrating agent-based modeling with mathematical and statistical methods, as has been done for complex diseases like type 1 diabetes, could help simulate the compound's effect on complex cellular networks and predict therapeutic outcomes under various physiological conditions. plos.org
Comparative Mechanistic Studies with Emerging Thiamine Analogs
S-Benzoylthiamine O-monophosphate belongs to a class of thiamine derivatives developed to improve bioavailability. europeanreview.org A deeper understanding of its unique properties can be gained through direct comparative studies with other thiamine analogs, particularly emerging ones.
Key comparators include thiamine disulfide derivatives such as sulbutiamine (B1681778) and fursultiamine (B1674287). nih.gov Studies have already highlighted differences in their mechanisms of absorption and pharmacological profiles; for instance, unlike S-Benzoylthiamine O-monophosphate, sulbutiamine appears to increase thiamine levels in the brain. nih.govresearchgate.net Future research should focus on head-to-head comparisons of their effects on specific molecular targets and signaling pathways.
| Thiamine Analog | Class | Key Differentiating Feature | Reference |
| S-Benzoylthiamine O-monophosphate | S-acyl derivative | Dephosphorylated to lipophilic S-benzoylthiamine for absorption. Primarily affects peripheral tissues. | europeanreview.orgnih.gov |
| Sulbutiamine | Thiamine disulfide derivative | Lipid-soluble; reported to increase thiamine levels in the brain. | nih.govresearchgate.net |
| Fursultiamine | Thiamine disulfide derivative | Lipid-soluble; different absorption mechanism from S-acyl derivatives. | nih.gov |
| O,S-Dibenzoylthiamine (DBT) | Thioester | Potent antioxidant and anti-inflammatory; potentially active at lower concentrations. | mdpi.com |
| Thiamine | Water-soluble vitamin | Lower bioavailability due to reliance on rate-limiting intestinal transporters. | nih.govnih.gov |
Investigation of S-Benzoylthiamine O-Monophosphate in Additional Preclinical Disease Models
While extensively studied for diabetic complications and showing promise in Alzheimer's disease models, the therapeutic potential of S-Benzoylthiamine O-monophosphate may extend to a wider range of pathologies characterized by metabolic dysregulation, oxidative stress, and inflammation. nih.govnih.govnih.gov Future research should explore its efficacy in other preclinical disease models.
Promising areas for investigation include:
Oncology: Preliminary evidence suggests that the compound possesses antitumor activity, impairing the viability of leukemia cells. researchgate.net This warrants further investigation in various cancer models.
Neurodegenerative Diseases: Beyond Alzheimer's, its neuroprotective effects could be evaluated in models of Parkinson's disease, tauopathies, and other conditions linked to mitochondrial dysfunction and oxidative stress. mdpi.comnih.gov
Kidney Disease: Its protective effects against cisplatin-induced DNA damage in nephrotoxic rat models suggest a potential role in preventing drug-induced nephrotoxicity. medkoo.com
Infectious and Inflammatory Diseases: Given its anti-inflammatory properties, particularly the inhibition of NF-κB, its potential as an adjunctive therapy in chronic inflammatory conditions or even infectious diseases like HIV could be explored. medchemexpress.com
Cardiovascular Disease: The compound has been shown to have a cardioprotective role by promoting angiogenesis and inhibiting apoptosis in the context of diabetic complications, suggesting a broader potential in cardiovascular medicine. caltagmedsystems.co.uk
Systematic evaluation in these and other relevant animal models will be crucial for identifying new therapeutic applications for this versatile thiamine derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
